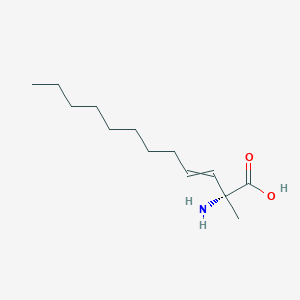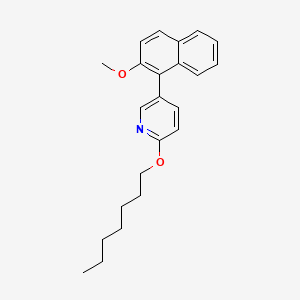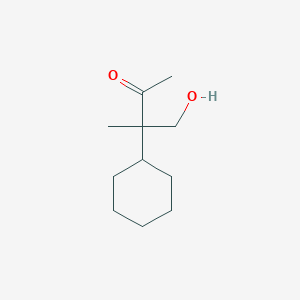
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is a chemical compound that belongs to the family of benzoselenadiazoles. These compounds are characterized by the presence of selenium and nitrogen atoms within a benzene ring structure. The unique properties of this compound make it an interesting subject for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole typically involves the iodination of 2,1,3-benzoselenadiazole. This process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The selenium atom can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction reactions can lead to various selenium-containing compounds .
Applications De Recherche Scientifique
2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.
Bioimaging: The compound’s photophysical properties make it suitable for use in bioimaging applications.
Catalysis: It can act as a ligand in catalytic reactions, particularly in the formation of copper(I) complexes.
Material Science: The compound is investigated for its potential use in the synthesis of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole involves its interaction with molecular targets through its selenium and iodine atoms. These interactions can lead to the formation of chalcogen bonds, which play a crucial role in the compound’s reactivity and stability. The compound’s electronic properties are influenced by the presence of selenium, which can participate in charge transfer processes .
Comparaison Avec Des Composés Similaires
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 2,1,3-Benzothiadiazole
- 2,1,3-Benzoxadiazole
Comparison: 2,2-Diiodo-2H-2lambda~4~,1,3-benzoselenadiazole is unique due to the presence of iodine atoms, which enhance its reactivity compared to its brominated or chlorinated counterparts. The selenium atom also imparts distinct electronic properties, making it more suitable for specific applications in optoelectronics and catalysis .
Propriétés
Numéro CAS |
925908-57-2 |
|---|---|
Formule moléculaire |
C6H4I2N2Se |
Poids moléculaire |
436.89 g/mol |
Nom IUPAC |
2,2-diiodo-2λ4,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H4I2N2Se/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H |
Clé InChI |
IERSDKZJKAYGTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=N[Se](N=C2C=C1)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
![{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B14187801.png)
![1-Methyl-4-(propan-2-yl)bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14187805.png)

![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)

![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)

![N-(2-Chloroethyl)-N'-[3-(methoxymethyl)phenyl]urea](/img/structure/B14187855.png)
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14187858.png)


![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
